acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
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Overview
Description
The compound “acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid” is a highly complex organic molecule. It contains multiple functional groups, including amino, hydroxy, imidazolyl, indolyl, and pyrrolidinyl groups, making it a molecule of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., DCC) to form amide bonds.
Protecting Group Strategies: Employing protecting groups to prevent unwanted reactions at specific sites.
Stepwise Addition of Amino Acids: Sequentially adding amino acids to build the peptide chain.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can efficiently handle the stepwise addition of amino acids and other building blocks. High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to carbonyl groups using reagents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxy groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Protein Interactions: May interact with proteins and affect their function.
Medicine
Drug Development: Potential candidate for drug development due to its multiple functional groups.
Biological Activity: May exhibit biological activity such as anti-inflammatory or antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Biotechnology: Employed in biotechnological applications such as biosensors.
Mechanism of Action
The mechanism of action of such a complex molecule would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The multiple functional groups allow for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger molecules with similar structural motifs.
Complex Organic Molecules: Other complex organic molecules with multiple functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the precise sequence of amino acids. This allows for unique interactions and properties that may not be found in other similar compounds.
Properties
IUPAC Name |
acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H83N17O14.C2H4O2/c1-32(2)23-42(52(84)70-41(12-7-21-64-59(61)62)58(90)76-22-8-13-47(76)57(89)66-29-49(80)81)71-50(82)39(11-5-6-20-60)69-53(85)43(24-33-14-16-36(78)17-15-33)72-56(88)46(30-77)75-54(86)44(25-34-27-65-38-10-4-3-9-37(34)38)73-55(87)45(26-35-28-63-31-67-35)74-51(83)40-18-19-48(79)68-40;1-2(3)4/h3-4,9-10,14-17,27-28,31-32,39-47,65,77-78H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H,63,67)(H,66,89)(H,68,79)(H,69,85)(H,70,84)(H,71,82)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,80,81)(H4,61,62,64);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFODTJRLJFLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H87N17O16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1314.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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